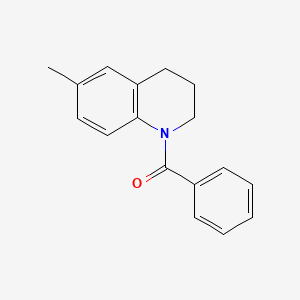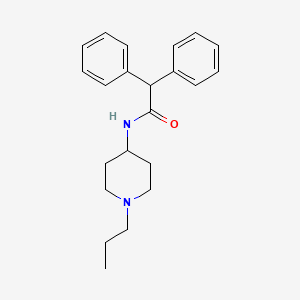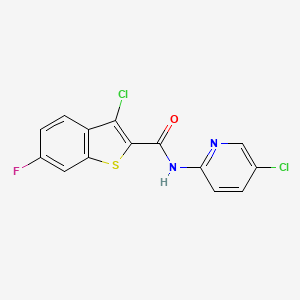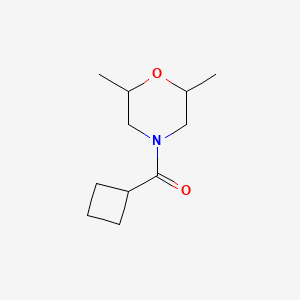
4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine, also known as CBDM, is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. CBDM is a cyclic morpholine derivative that has a unique structure and properties, which make it suitable for a wide range of research applications.
Wirkmechanismus
4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine acts as a potent blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the nervous system. This compound has been found to be a selective inhibitor of Nav1.7, which makes it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to block the activity of Nav1.7, which leads to a reduction in pain sensation. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine has several advantages as a research tool. It is a highly selective inhibitor of Nav1.7, which makes it useful for studying the role of this channel in pain sensation. This compound is also a stable compound that can be easily synthesized and purified. However, this compound has some limitations as a research tool. It is a relatively new compound, and its effects on other ion channels and biological processes are not well understood. This compound is also a potent inhibitor of Nav1.7, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine. One area of interest is the development of new pain medications based on the structure and properties of this compound. Another potential direction is the study of the effects of this compound on other ion channels and biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(cyclobutylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological and physiological processes. This compound has been used to study the role of ion channels in the nervous system, as well as the mechanisms of action of various drugs and compounds.
Eigenschaften
IUPAC Name |
cyclobutyl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8-6-12(7-9(2)14-8)11(13)10-4-3-5-10/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODAXLTZSRZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4430153.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)

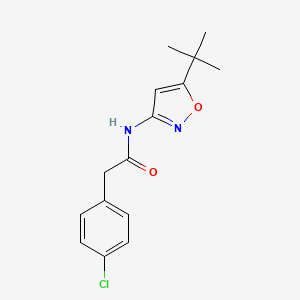
![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)

![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)

